molecular formula C11H10N4O2 B14866237 6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridazine-3-carboxamide

6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14866237
M. Wt: 230.22 g/mol
InChI Key: IWXAVRWVAXIBOF-UHFFFAOYSA-N
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Description

6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound with a molecular formula of C12H11N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the cyanoacetylation of amines, where the amine reacts with cyanoacetic acid derivatives to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide
  • 6-oxo-N-pyridin-3-yl-1H-pyridazine-3-carboxamide

Uniqueness

6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

6-oxo-N-(pyridin-3-ylmethyl)-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C11H10N4O2/c16-10-4-3-9(14-15-10)11(17)13-7-8-2-1-5-12-6-8/h1-6H,7H2,(H,13,17)(H,15,16)

InChI Key

IWXAVRWVAXIBOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NNC(=O)C=C2

Origin of Product

United States

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